molecular formula C22H20N2O2 B253134 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide

2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide

Cat. No. B253134
M. Wt: 344.4 g/mol
InChI Key: XGEMUEOASDGSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide, also known as PAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PAA is a member of the family of acetanilide compounds, which have been used as analgesics and anti-inflammatory agents in the past. However, PAA is not used for these purposes and is instead used for its unique properties in research.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in numerous cellular processes such as cell division and DNA repair.
Biochemical and Physiological Effects
2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide is its versatility in research applications. 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide can be used in various assays and experiments due to its unique properties and mechanism of action. However, one limitation of 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are numerous future directions for the use of 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide in scientific research. One potential direction is in the study of protein-protein interactions, where 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide could be used as a tool to probe the interactions between specific proteins. Another potential direction is in the development of new anti-cancer therapies, where 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide could be used as a starting point for the development of new compounds with improved efficacy and reduced toxicity. Overall, the unique properties of 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide make it a promising compound for future research in various fields.

Synthesis Methods

2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of aniline with acetic anhydride to form acetanilide, followed by the reaction of acetanilide with phenylacetic acid to form 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide. The purity of the final product can be verified through various spectroscopic techniques such as NMR and IR spectroscopy.

Scientific Research Applications

2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been used in various scientific research applications due to its unique properties. One of the most notable applications of 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. 2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been used in the study of enzyme kinetics and protein-protein interactions.

properties

Product Name

2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-phenyl-N-[4-[(2-phenylacetyl)amino]phenyl]acetamide

InChI

InChI=1S/C22H20N2O2/c25-21(15-17-7-3-1-4-8-17)23-19-11-13-20(14-12-19)24-22(26)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)(H,24,26)

InChI Key

XGEMUEOASDGSMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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